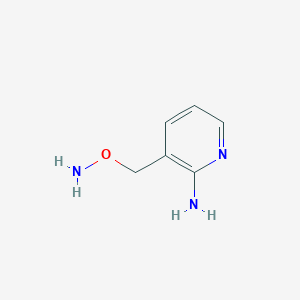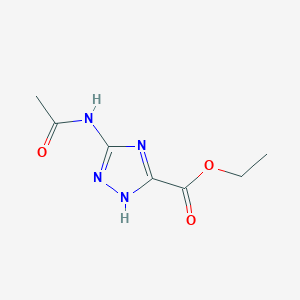![molecular formula C8H17N3 B13115377 3-Methylhexahydro-1H-pyrazolo[1,2-a]pyridazin-6-amine](/img/structure/B13115377.png)
3-Methylhexahydro-1H-pyrazolo[1,2-a]pyridazin-6-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methylhexahydro-1H-pyrazolo[1,2-a]pyridazin-6-amine is a heterocyclic compound that belongs to the class of pyrazolopyridazines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound makes it an interesting subject for research in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methylhexahydro-1H-pyrazolo[1,2-a]pyridazin-6-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 3-methyl-1H-pyrazole with hexahydro-1H-pyridazine in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as ethanol or methanol to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of automated systems and advanced purification techniques, such as chromatography, ensures the efficient production of this compound .
Chemical Reactions Analysis
Types of Reactions
3-Methylhexahydro-1H-pyrazolo[1,2-a]pyridazin-6-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrazolopyridazines.
Scientific Research Applications
3-Methylhexahydro-1H-pyrazolo[1,2-a]pyridazin-6-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Methylhexahydro-1H-pyrazolo[1,2-a]pyridazin-6-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to alterations in cellular signaling pathways, ultimately affecting biological processes such as cell proliferation, differentiation, and apoptosis .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-b]pyridines: Known for their biological activities and potential therapeutic applications.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidines: Investigated for their inhibitory effects on cyclin-dependent kinases.
Pyrrolopyrazines: Exhibited various biological activities, including antimicrobial and anticancer properties.
Uniqueness
3-Methylhexahydro-1H-pyrazolo[1,2-a]pyridazin-6-amine stands out due to its unique hexahydro structure, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C8H17N3 |
|---|---|
Molecular Weight |
155.24 g/mol |
IUPAC Name |
3-methyl-2,3,5,6,7,8-hexahydro-1H-pyrazolo[1,2-a]pyridazin-6-amine |
InChI |
InChI=1S/C8H17N3/c1-7-2-4-10-5-3-8(9)6-11(7)10/h7-8H,2-6,9H2,1H3 |
InChI Key |
CHRTVCSTJRJXKH-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCN2N1CC(CC2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![tert-butylN-[(3S,4R)-3-methoxy-4-piperidyl]carbamate;oxalicacid](/img/structure/B13115321.png)


![3-Azabicyclo[4.2.0]oct-3-en-4-amine](/img/structure/B13115343.png)



![2,7-Difluoro-1H-benzo[d]imidazole](/img/structure/B13115363.png)

![[1,2,3]Thiadiazolo[4,5-d][1,2,3]thiadiazole](/img/structure/B13115374.png)
